The antibacterial and antitumor properties of benzimidazole derivatives are of particular interest. In the study of benzimidazole-1,2,3-triazole hybrids, the compounds demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains. Specifically, compounds (7) and (9) showed comparable activity to standard drugs against S. aureus and S. epidermidis. Additionally, certain compounds exhibited potent anticancer activity, with compound (6) being the most effective against MCF-7, HepG2, and HCT-116 cell lines. The molecular docking studies suggested that these compounds interact with the EGFR protein in a manner similar to erlotinib, which is known for its anticancer properties1.
The research on benzimidazole-1,2,3-triazole hybrids has demonstrated their potential as antibacterial agents. The synthesized compounds were tested against common bacterial strains, and some showed activity on par with standard treatments. This suggests that benzimidazole derivatives could be developed into new antibacterial drugs, which is crucial in the face of rising antibiotic resistance1.
The antitumor potential of benzimidazole derivatives is evident from their cytotoxic effects on various cancer cell lines. The study highlighted the effectiveness of these compounds, particularly against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cells. The promising results indicate that these compounds could serve as lead molecules for the development of new chemotherapeutic agents1.
Another study reported on the anti-enterovirus activity of 2,6-dihalophenyl-substituted 1H,3H-thiazolo[3,4-a]benzimidazoles. These compounds were effective against several strains of coxsackievirus and echovirus. The structure-activity relationship analysis revealed that specific substitutions, such as the 6-trifluoromethyl group, significantly enhanced antiviral activity. This suggests that benzimidazole derivatives could also be explored as potential antiviral agents, especially in the absence of approved therapies for enteroviral infections2.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4